molecular formula C9H10O B13950637 1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol CAS No. 66727-22-8

1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol

Cat. No.: B13950637
CAS No.: 66727-22-8
M. Wt: 134.17 g/mol
InChI Key: JOOXKAJAHXLBNC-UHFFFAOYSA-N
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Description

Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- is an organic compound with the molecular formula C9H10O It is characterized by the presence of a methylene group attached to a cyclohexadienylidene ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclohexadienone derivative with a methylene transfer reagent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The choice of raw materials and catalysts is critical to the efficiency and sustainability of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methylene group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 1-(6-methyl-2,4-cyclohexadien-1-ylidene)-
  • Ethanol, 1-(6-ethyl-2,4-cyclohexadien-1-ylidene)-
  • Ethanol, 1-(6-propyl-2,4-cyclohexadien-1-ylidene)-

Uniqueness

Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and properties compared to its analogs. This structural feature allows for unique interactions and reactions that are not observed in similar compounds with different substituents.

Properties

CAS No.

66727-22-8

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

1-(6-methylidenecyclohexa-2,4-dien-1-ylidene)ethanol

InChI

InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,10H,1H2,2H3

InChI Key

JOOXKAJAHXLBNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC=CC1=C)O

Origin of Product

United States

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